

2-aminobenzaldehyde CAS number and properties

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Compound of Interest

Compound Name: 2-Aminobenzaldehyde

Cat. No.: B1207257

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An In-depth Technical Guide to 2-Aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-aminobenzaldehyde** (CAS Number: 529-23-7), a pivotal intermediate in organic synthesis. It details its chemical and physical properties, synthesis protocols, key reactions, and applications, with a focus on its role in pharmaceutical and materials science research.

Core Chemical Identity and Properties

2-Aminobenzaldehyde, also known as anthranilaldehyde or 2-formylaniline, is an aromatic organic compound featuring both an amine and an aldehyde functional group attached to a benzene ring at ortho positions.^{[1][2]} This unique structure imparts significant reactivity, making it a versatile precursor for a wide array of heterocyclic compounds.^[3]

Physicochemical Properties

The quantitative properties of **2-aminobenzaldehyde** are summarized in the table below, providing a quick reference for experimental design and safety considerations.

Property	Value	Source(s)
CAS Number	529-23-7	[1][2][4]
Molecular Formula	C ₇ H ₇ NO	[2][4][5]
Molecular Weight	121.14 g/mol	[1][2][4]
Appearance	Yellow solid or oil; white to yellow crystalline powder	[1][5][6]
Melting Point	32–42 °C (90–107 °F; 305–315 K)	[1][6]
Boiling Point	80-85 °C @ 0.27 kPa	[6]
Flash Point	113 °C (235.4 °F) - closed cup	[6][7][8]
Solubility	Good solubility in water; Soluble in ethanol, ether, chloroform, benzene	[1][5][6]
Purity	≥96-98% (Commercially available)	[2][4]

Stability and Storage

2-Aminobenzaldehyde is known to be unstable as it can readily self-condense or polymerize, especially at room temperature.[1][6][7][8] It is also incompatible with strong oxidizing agents and strong bases.[6][7][8] For long-term storage, it is recommended to keep the compound at -20°C under an inert atmosphere, such as nitrogen, and protected from light.[4][6][7][9]

Synthesis and Experimental Protocols

The synthesis of **2-aminobenzaldehyde** is most commonly achieved through the reduction of 2-nitrobenzaldehyde. Due to the product's instability, rapid isolation, often via steam distillation, is crucial to prevent polymerization.[7][10]

Synthesis via Reduction of 2-Nitrobenzaldehyde

This is the most prevalent method for preparing **2-aminobenzaldehyde**. [1][10][11]

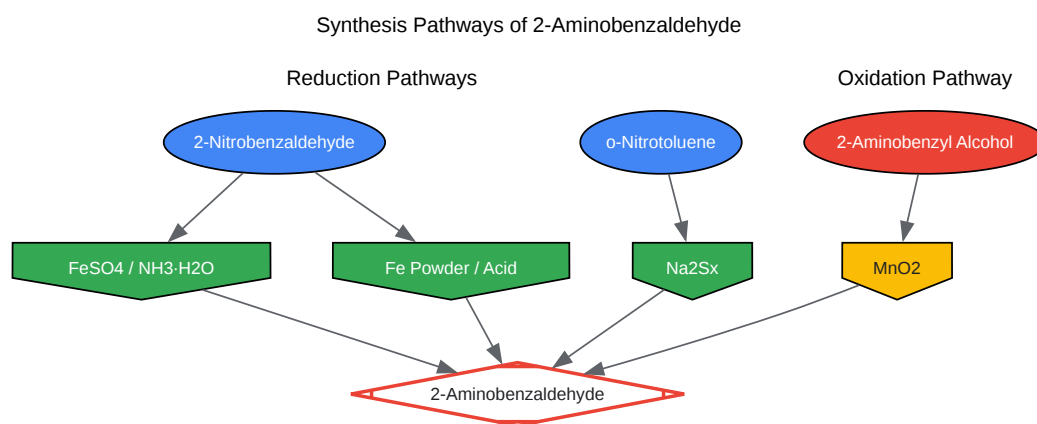
- Method 1: Reduction with Iron(II) Sulfate and Ammonia[7][10][12]
 - Protocol:
 - Add ferrous sulfate heptahydrate, a small amount of concentrated hydrochloric acid, water, and 2-nitrobenzaldehyde to a reactor.
 - Stir and heat the mixture to 90°C.
 - Add concentrated ammonia water in batches.
 - Upon completion of the addition, immediately begin steam distillation to isolate the **2-aminobenzaldehyde** as it forms.
 - Saturate the distillate with sodium chloride, cool, and filter to obtain the product.[12]
- Method 2: Reduction with Iron Powder and Acid[12]
 - Protocol:
 - In a three-necked flask, dissolve 1.5 g of 2-nitrobenzaldehyde in a mixture of 34 mL of anhydrous ethanol, 34 mL of acetic acid, and 17 mL of distilled water.
 - Slowly heat the mixture with stirring to 50°C.
 - Once dissolved, add 3.9 g of reduced iron powder and 3-4 drops of concentrated HCl.
 - Heat the reaction to reflux and maintain for 40 minutes.
 - After stopping the reaction, filter the mixture and wash the residue with 10 mL of water.
 - Combine the filtrates and extract with dichloromethane (3 x 15 mL).
 - Wash the organic layer with saturated sodium bicarbonate solution (3 x 15 mL) and distilled water (2 x 10 mL).
 - Dry the organic layer with anhydrous sodium sulfate to yield the product as a yellow oil.
[12]

Synthesis via Oxidation of 2-Aminobenzyl Alcohol[15]

- Protocol:
 - Oxidize 2 g of 2-aminobenzyl alcohol with 2.7 g of activated manganese dioxide in chloroform.
 - Allow the reaction to proceed for 20 hours.
 - Filter the reaction mixture and concentrate the filtrate.
 - Purify the crude product by column chromatography on silica using ethyl acetate as the eluent to yield **2-aminobenzaldehyde** as a dark-red oil.[13]

One-Step Synthesis from o-Nitrotoluene[16]

- Protocol:
 - In a three-necked flask, combine 15.8 g of sodium polysulfide (Na_2S_x , where $x = 3.5$) and 50 mL of isopropanol.
 - Quickly add 13.7 g of o-nitrotoluene to the flask.
 - Increase the temperature to 75°C while stirring and maintain for 2 hours.
 - Post-reaction, use steam distillation for product isolation. This method is noted for its high yield (up to 97.9%) and environmental benefits by reducing steps and solvent usage.[14]



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Caption: Key synthetic routes to **2-aminobenzaldehyde**.

Chemical Reactivity and Applications in Drug Development

The dual functionality of **2-aminobenzaldehyde** makes it a valuable synthon for constructing complex molecular frameworks, particularly heterocyclic systems that form the core of many pharmaceutical agents.

Key Reactions

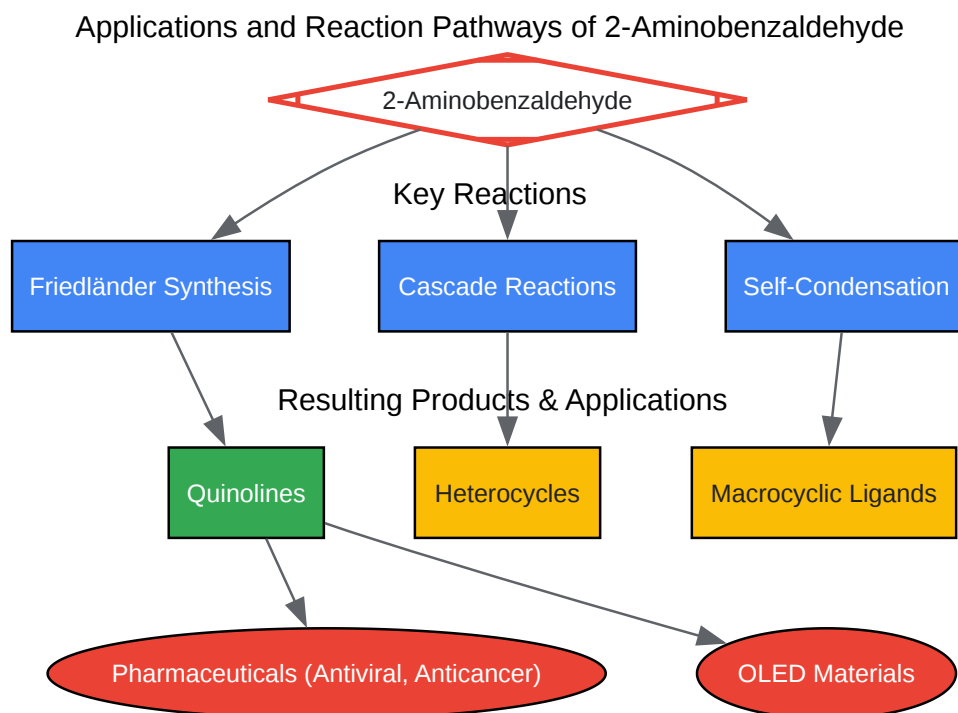
- Friedländer Synthesis: This is a classic and widely used reaction where **2-aminobenzaldehyde** condenses with a compound containing an active methylene group (e.g., a ketone) to form quinolines.[1] Quinolines are a privileged scaffold in medicinal chemistry, exhibiting a broad range of biological activities.[15]

- Condensation Reactions: Due to its instability, **2-aminobenzaldehyde** can undergo self-condensation, especially in the presence of metal ions like nickel, to form trimeric and tetrameric macrocyclic ligands.[\[1\]](#)
- Rhodium-Catalyzed Hydroacylation: It serves as a versatile substrate in rhodium-catalyzed alkyne hydroacylation reactions.[\[7\]](#)[\[16\]](#)
- Cascade Reactions: The compound is used in silver-catalyzed aniline-mediated cascade hydroamination/cycloaddition reactions.[\[7\]](#)[\[16\]](#)

Applications in Synthesis

2-Aminobenzaldehyde is a crucial intermediate in the production of:

- Pharmaceuticals: It is a key starting material for synthesizing quinoline derivatives with potential antiviral, anti-inflammatory, and anticancer properties.[\[7\]](#)[\[15\]](#)[\[16\]](#) For example, it is used in the synthesis of Ambroxol, a well-established expectorant drug.[\[12\]](#) Analogs of **2-aminobenzaldehyde** have also been developed as dual inhibitors of neutrophil elastase and proteinase 3 for treating inflammatory diseases.[\[17\]](#)
- Dyes and Pigments: It is an important intermediate for certain dyes.[\[6\]](#)
- Materials Science: The compound is used to prepare electroluminescent materials for Organic Light Emitting Diodes (OLEDs).[\[7\]](#)[\[15\]](#)[\[16\]](#)



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Caption: Core reactivity and application workflow.

Safety and Handling

2-Aminobenzaldehyde is classified as a hazardous chemical.[18][19]

Hazard Identification

- GHS Classification: Warning.[7]
- Hazard Statements:
 - H315: Causes skin irritation.[20]

- H319: Causes serious eye irritation.[20]
- H335: May cause respiratory irritation.[20]
- Also categorized as harmful if swallowed, in contact with skin, or if inhaled.[18]
- Target Organs: Respiratory system.[18]

Recommended Handling and PPE

- Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[18]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or goggles.[18]
 - Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.[6]
 - Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation occurs. A dust mask (type N95) is recommended.[18]
- First Aid Measures:
 - Inhalation: Move victim to fresh air. Seek medical attention if symptoms persist.[18]
 - Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. [18]
 - Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[18]
 - Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. [18]

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